3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid
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Overview
Description
3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is known for its white crystalline solid appearance and low solubility in water, but it is soluble in organic solvents such as ethanol and dimethylformamide . This compound has various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid can be synthesized through the esterification of 3,5-dimethylphenol in dimethylformamide . The reaction involves the use of an esterifying agent under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes, where 3,5-dimethylphenol is reacted with appropriate esterifying agents in the presence of catalysts to enhance the reaction rate and yield .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the replacement of the hydroxyl group.
Major Products Formed:
Oxidation: Formation of 3-(4-oxo-3,5-dimethylphenyl)propanoic acid.
Reduction: Formation of 3-(4-hydroxy-3,5-dimethylphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new pharmaceuticals for treating inflammation and pain.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It modulates the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.
Comparison with Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid (Hydroferulic Acid): Known for its antioxidant properties.
3-(2,4-Dihydroxyphenyl)propanoic Acid (Hydroumbellic Acid): Used as a substrate in biochemical assays.
3-(3,4-Dimethoxyphenyl)propanoic Acid (3,4-Dimethoxyhydrocinnamic Acid): Utilized in the synthesis of complex organic molecules.
Uniqueness: 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-9(3-4-10(12)13)6-8(2)11(7)14/h5-6,14H,3-4H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRQAOYVLZNSRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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